ethyl 2-methyl-1H-indole-3-carboxylate

Catalog No.
S722853
CAS No.
53855-47-3
M.F
C12H13NO2
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 2-methyl-1H-indole-3-carboxylate

CAS Number

53855-47-3

Product Name

ethyl 2-methyl-1H-indole-3-carboxylate

IUPAC Name

ethyl 2-methyl-1H-indole-3-carboxylate

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)11-8(2)13-10-7-5-4-6-9(10)11/h4-7,13H,3H2,1-2H3

InChI Key

ICXKIKDXKRONLF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC2=CC=CC=C21)C

Canonical SMILES

CCOC(=O)C1=C(NC2=CC=CC=C21)C

Ethyl 2-methylindole-3-carboxylate is a 2-substituted 1H-indole-3-carboxylate derivative. It can be prepared by reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide.

Synthesis:

Ethyl 2-methyl-1H-indole-3-carboxylate can be synthesized through various methods, with one common approach involving the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide as a catalyst [].

Applications:

While research on ethyl 2-methyl-1H-indole-3-carboxylate itself is limited, it serves as a valuable precursor for the synthesis of various other molecules with potential applications in scientific research, particularly in medicinal chemistry:

  • Antimicrobial agents

    Studies have explored the potential of derivatives of ethyl 2-methyl-1H-indole-3-carboxylate as antimicrobial agents. For example, research has been conducted on the synthesis and evaluation of 2-methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles derived from the precursor, demonstrating their potential effectiveness against various bacterial and fungal strains [].

  • Heterocyclic compounds

    Ethyl 2-methyl-1H-indole-3-carboxylate can also be used as a starting material for the synthesis of other heterocyclic compounds, which are a diverse class of molecules with various applications in medicinal chemistry. Research has been conducted on the N-amination of heterocyclic compounds using ethyl 2-methyl-1H-indole-3-carboxylate as a substrate, demonstrating its potential utility in the development of new drug candidates [].

Ethyl 2-methyl-1H-indole-3-carboxylate is a derivative of indole, characterized by the presence of an ethyl ester group and a methyl substituent at the 2-position of the indole ring. This compound features a bicyclic structure that consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The molecular formula for ethyl 2-methyl-1H-indole-3-carboxylate is C₁₁H₁₃N O₂, and it has a molecular weight of approximately 189.23 g/mol. Its structure can be represented as follows:

text
O || C - C - O - C - C | | N C / \ / \ C C-C C \ / \ C C

  • Currently, there is no scientific consensus on a specific mechanism of action for EMIC.
  • Research on EMIC is focused on its use as a starting material for the synthesis of other bioactive molecules [, ].
  • Information on specific hazards associated with EMIC, like flammability or toxicity, is not readily available from general searches.
  • As with most organic compounds, it's advisable to handle EMIC with appropriate laboratory precautions, including wearing gloves and working in a well-ventilated fume hood.
, including:

  • Esterification: Reacting with acids or alcohols to form new esters.
  • Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
  • Nucleophilic Substitution: The ethyl group can be replaced by other nucleophiles, leading to diverse derivatives.
  • Cyclization Reactions: It can undergo cyclization to form more complex indole derivatives.

Indole derivatives, including ethyl 2-methyl-1H-indole-3-carboxylate, are known for their significant biological activities. They exhibit:

  • Antimicrobial Properties: Some studies indicate that indole derivatives can possess antibacterial and antifungal activities.
  • Anticancer Activity: They have been explored for their potential in cancer treatment due to their ability to inhibit tumor growth.
  • Neuroprotective Effects: Indole compounds may also have neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Several methods have been developed for synthesizing ethyl 2-methyl-1H-indole-3-carboxylate:

  • Copper-Catalyzed Reactions: Ethyl 2-methyl-1H-indole-3-carboxylate can be synthesized from 2-iodoaniline and ethyl acetoacetate sodium salt using copper iodide as a catalyst. This method is efficient and yields high purity products .
  • Microwave-Assisted Synthesis: This method allows for rapid synthesis under controlled conditions, significantly reducing reaction times while maintaining high yields .
  • Conventional Heating Methods: Traditional heating techniques can also be employed, although they generally require longer reaction times compared to microwave-assisted methods .

Ethyl 2-methyl-1H-indole-3-carboxylate has several applications:

  • Pharmaceutical Industry: It serves as a precursor in the synthesis of various biologically active compounds.
  • Agricultural Chemicals: Its derivatives may be used in agrochemicals due to their potential herbicidal or pesticidal properties.
  • Chemical Research: It is utilized in research settings to develop new compounds with desired biological activities.

Interaction studies involving ethyl 2-methyl-1H-indole-3-carboxylate focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic uses. For instance, research has shown that indole derivatives can interact with serotonin receptors, influencing neurotransmission .

Ethyl 2-methyl-1H-indole-3-carboxylate shares structural similarities with several other indole derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
Ethyl 1H-indole-3-carboxylateIndole ring with carboxylic acidLacks methyl substitution at the 2-position
Methyl 2-methyl-1H-indole-3-carboxylateMethyl group at the 2-positionMethyl instead of ethyl group
Ethyl 1-methyl-1H-indole-2-carboxylateMethyl at the 1-positionDifferent position of methyl substitution
Ethyl indole-3-carboxylateIndole ring with carboxylic acidNo methyl substitution

Ethyl 2-methyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which influences its biological activity and reactivity compared to other similar compounds.

The Fischer indole synthesis, first reported in 1883 by Fischer and Jourdan, remains one of the most versatile and widely employed methods for preparing indole derivatives, including ethyl 2-methyl-1H-indole-3-carboxylate [1]. This classical approach involves the acid-catalyzed cyclization of arylhydrazones derived from the condensation of phenylhydrazines with carbonyl compounds [1] [2]. For the synthesis of ethyl 2-methyl-1H-indole-3-carboxylate specifically, the reaction typically employs phenylhydrazine and ethyl acetoacetate as key starting materials [3].

The traditional Fischer indole synthesis for ethyl 2-methyl-1H-indole-3-carboxylate proceeds through several distinct mechanistic steps [1]. Initially, phenylhydrazine condenses with ethyl acetoacetate to form a phenylhydrazone intermediate [1]. Under acidic conditions, this intermediate undergoes tautomerization to an enamine form, followed by a [4] [4]-sigmatropic rearrangement (similar to the Cope rearrangement) [1]. The resulting diimine structure then cyclizes and aromatizes through ammonia elimination to yield the desired indole product [1] [2].

Several adaptations of the classical Fischer method have been developed specifically for the synthesis of ethyl 2-methyl-1H-indole-3-carboxylate, focusing on improving reaction conditions and catalyst systems [5]. One notable modification involves the use of natural clay catalysts combined with infrared irradiation, which offers a more environmentally friendly approach compared to traditional harsh acidic conditions [5]. This method has demonstrated good yields while avoiding extreme temperature conditions that are often required in conventional Fischer synthesis protocols [5].

Another significant adaptation employs zinc chloride as a Lewis acid catalyst, which has proven particularly effective for the synthesis of 2-substituted indole derivatives including ethyl 2-methyl-1H-indole-3-carboxylate [1]. The reaction typically proceeds in acetic acid as solvent, with the phenylhydrazone intermediate formed in situ without isolation [1]. This one-pot approach simplifies the synthetic procedure while maintaining good yields of the target compound [3] [6].

The temperature control in these adapted Fischer syntheses is crucial for optimizing the yield of ethyl 2-methyl-1H-indole-3-carboxylate [5]. While some protocols require heating under reflux conditions, others have been developed to proceed at room temperature, particularly when using more active catalysts [5] [7]. These milder conditions can be advantageous for avoiding side reactions and improving the overall efficiency of the synthesis [5].

Copper-Catalyzed Cross-Coupling Approaches

Copper-catalyzed methodologies have emerged as powerful alternatives to the classical Fischer indole synthesis for preparing ethyl 2-methyl-1H-indole-3-carboxylate [8]. These approaches typically utilize copper salts as catalysts in cross-coupling reactions, offering advantages in terms of milder reaction conditions and broader functional group tolerance [8] [9]. One particularly effective method involves the copper-catalyzed intramolecular oxidative amination of 2-vinylanilines, which can be applied to synthesize various indole derivatives including ethyl 2-methyl-1H-indole-3-carboxylate [8].

A notable copper-catalyzed approach employs copper(II) 2-ethylhexanoate [Cu(eh)₂] as catalyst in combination with 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as co-catalyst under an oxygen atmosphere [8]. This system facilitates the intramolecular cyclization of N-substituted 2-vinylanilines to form the corresponding indoles in good to excellent yields [8]. For the synthesis of ethyl 2-methyl-1H-indole-3-carboxylate, this method offers the advantage of using molecular oxygen as the terminal oxidant, making it more environmentally sustainable compared to methods requiring stoichiometric metal oxidants [8].

Another innovative copper-catalyzed approach involves the reaction of 2-iodoanilines with ethyl buta-2,3-dienoate in the presence of potassium carbonate and copper(I) iodide [10]. This one-pot process generates ethyl 2-methyl-1H-indole-3-carboxylate in moderate yields under relatively mild conditions [10]. The reaction likely proceeds through initial copper-mediated coupling followed by cyclization to form the indole core [10].

Copper-catalyzed sequential Chan-Lam N-arylation and cross-dehydrogenative coupling (CDC) reactions have also been developed for the synthesis of indole-3-carboxylates [11]. This methodology starts from arylboronic acids and ester (Z)-3-aminoacrylates, proceeding through copper(II)-catalyzed arylation followed by intramolecular oxidative coupling [11]. The process can be conducted in a one-pot fashion to produce various indole-3-carboxylic esters, including ethyl 2-methyl-1H-indole-3-carboxylate derivatives [11].

The reaction conditions for these copper-catalyzed approaches typically involve temperatures ranging from 80-130°C, with dimethylformamide (DMF) or toluene as common solvents [8] [11]. The copper loading generally ranges from 10-20 mol%, with reaction times varying from several hours to a day depending on the specific protocol and substrate [8] [11]. These methods represent significant advances in transition metal-catalyzed indole synthesis, offering complementary approaches to the classical Fischer method [8].

One-Pot Cascade Synthesis via Carbon Translocation

Recent developments in indole synthesis have led to innovative one-pot cascade methodologies for preparing ethyl 2-methyl-1H-indole-3-carboxylate and related compounds [12] [13]. One particularly noteworthy approach involves carbon atom translocation, where a carbon atom migrates during the reaction sequence to form the desired indole structure [12]. This strategy offers advantages in terms of atom economy and synthetic efficiency, as it constructs complex molecular architectures in a single operation [12] [13].

A robust one-pot cascade method for synthesizing indole-3-carboxylic acids utilizes isatins and dimethyl sulfoxide (DMSO) as key reagents [12]. The reaction proceeds via a one-carbon translocation mechanism involving the in situ generation of α,β-unsaturated methylvinylsulfoxide, followed by amide bond cleavage and ring closure [12]. This methodology can be readily adapted for the synthesis of ethyl 2-methyl-1H-indole-3-carboxylate by incorporating appropriate esterification conditions [12] [13].

The carbon translocation approach typically begins with isatin derivatives, which undergo reaction with DMSO under basic conditions [12]. This generates an intermediate that rearranges through carbon migration, ultimately leading to the formation of the indole-3-carboxylic acid core [12]. Subsequent esterification with ethanol under acidic conditions yields ethyl indole-3-carboxylate derivatives, which can be further functionalized to introduce the 2-methyl group if not already present [12] [13].

Another innovative one-pot cascade strategy employs transition metal-free conditions, utilizing oxygen as the sole oxidant [14]. This approach starts from readily available indoles, ketones, and alkenes, proceeding through a sequence of oxidative coupling and cyclization steps [14]. While primarily developed for carbazole synthesis, this methodology demonstrates the potential of cascade reactions in heterocycle construction and can be adapted for indole-3-carboxylate synthesis [14].

The reaction conditions for these one-pot cascade syntheses typically involve moderate to high temperatures (80-120°C), with reaction times ranging from several hours to overnight [12] [14]. The choice of solvent is crucial, with DMSO, dimethylformamide (DMF), or their mixtures commonly employed [12] [13]. These one-pot methodologies represent significant advances in synthetic efficiency, reducing the number of isolation and purification steps while maintaining good yields of the target compounds [12] [13].

Solid-Phase and Microwave-Assisted Synthetic Modifications

Solid-phase synthesis and microwave irradiation techniques have revolutionized the preparation of ethyl 2-methyl-1H-indole-3-carboxylate by significantly enhancing reaction efficiency and reducing processing times [15] [16]. These modern methodologies offer substantial advantages over conventional solution-phase synthesis, particularly in terms of reaction kinetics, yield optimization, and environmental impact [17] [16].

Solid-phase synthesis of indolecarboxylates employs polymer-supported substrates and palladium-catalyzed cyclization reactions [15]. This approach typically utilizes immobilized enaminoesters that undergo palladium-catalyzed carbon-carbon bond formation followed by transesterification to yield indole-2 or indole-3-carboxylates with various functional groups on the benzene ring [15]. For the synthesis of ethyl 2-methyl-1H-indole-3-carboxylate specifically, the solid-phase methodology offers advantages in terms of simplified purification procedures and the potential for automation [15].

The solid-phase approach often employs immobilized N-substituted dehydrohalophenylalanines, which undergo intramolecular palladium-catalyzed amination reactions to form the indole core [15]. Additionally, immobilized N-acetyl-dehydroalanines can be efficiently converted into indolecarboxylates via tandem Heck-amination reactions [15]. These polymer-supported methodologies facilitate the synthesis of diverse indole libraries by enabling systematic variation of substituents [15].

Microwave-assisted synthesis has emerged as a particularly powerful technique for preparing 2-methyl-1H-indole-3-carboxylate derivatives [17] [18]. This approach dramatically accelerates reaction rates compared to conventional heating methods, often reducing reaction times from hours to minutes [17] [16]. A notable example is the microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylate derivatives from functionalized anilines through palladium-catalyzed intramolecular oxidative coupling [18].

Table 1: Comparison of Conventional Heating versus Microwave Irradiation for the Synthesis of 2-Methyl-1H-indole-3-carboxylate [19]

EntrySolventEnergy InputTime (h)Isolated Yields (%)
1DMFConventional1676
2DMFMicrowave0.593
3DMFMicrowave0.2567

As demonstrated in Table 1, microwave irradiation significantly improves the yield of 2-methyl-1H-indole-3-carboxylate while dramatically reducing reaction time from 16 hours to just 30 minutes [19]. The optimized microwave conditions typically employ dimethylformamide (DMF) as solvent, with palladium acetate (10 mol%) as catalyst and copper acetate as oxidant [19]. This methodology has been successfully applied to a range of aniline substrates bearing different electron-withdrawing and electron-donating groups, providing the corresponding indole products in excellent yields and high regioselectivity [18] [19].

Another efficient microwave-assisted approach involves the one-pot, three-component coupling reaction under Sonogashira conditions [16]. This methodology proceeds from N-substituted 2-iodoanilines and terminal alkynes, followed by the addition of acetonitrile and an aryl iodide [16]. The microwave irradiation dramatically accelerates the reaction rate, enabling the preparation of polysubstituted indoles, including ethyl 2-methyl-1H-indole-3-carboxylate derivatives, in moderate to excellent yields [16].

Critical Analysis of Yield Optimization Strategies

The synthesis of ethyl 2-methyl-1H-indole-3-carboxylate presents numerous challenges that have prompted researchers to develop various yield optimization strategies [20] [21]. These approaches focus on refining reaction parameters, catalyst systems, and purification techniques to maximize product formation while minimizing side reactions [20] [22]. A critical analysis of these strategies reveals several key factors that significantly influence the efficiency of the synthetic process [20] [21].

Catalyst optimization represents one of the most impactful strategies for improving the yield of ethyl 2-methyl-1H-indole-3-carboxylate [20] [23]. For Fischer indole synthesis adaptations, the choice of acid catalyst dramatically affects both reaction rate and selectivity [20]. Traditional protic acids like hydrochloric acid and sulfuric acid can accelerate the reaction but may lead to side products through competing pathways [20]. Lewis acids, particularly zinc chloride, have emerged as superior catalysts for this transformation, offering improved yields and cleaner reaction profiles [1] [20].

For copper-catalyzed approaches, the optimization of copper source, ligand, and co-catalyst has proven crucial [8]. Studies have demonstrated that copper(II) 2-ethylhexanoate [Cu(eh)₂] in combination with 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as co-catalyst provides optimal results under aerobic conditions [8]. The copper loading and TEMPO ratio significantly impact the reaction outcome, with 15 mol% copper and 20 mol% TEMPO identified as optimal for maximizing yield while minimizing side product formation [8].

Solvent selection represents another critical parameter for yield optimization [20] [19]. For Fischer indole synthesis, acetic acid often serves as both solvent and catalyst, providing good yields of the target compound [1] [3]. In copper-catalyzed processes, toluene and dimethylformamide (DMF) have proven most effective, with the choice depending on the specific catalyst system employed [8] [19]. For microwave-assisted syntheses, DMF consistently delivers superior results, likely due to its excellent microwave absorption properties and ability to stabilize reaction intermediates [19].

Temperature control and reaction time optimization are particularly important for maximizing yield while minimizing decomposition or side reactions [20] [19]. As shown in Table 2, these parameters must be carefully balanced to achieve optimal results across different synthetic methodologies [20] [19] [23].

Table 2: Effect of Reaction Parameters on Yield Optimization for Ethyl 2-Methyl-1H-indole-3-carboxylate Synthesis [20] [19] [23]

Synthetic MethodOptimal Temperature (°C)Optimal TimeCatalyst SystemMaximum Yield (%)
Fischer Indole80-905-8 hoursZnCl₂80-85
Copper-Catalyzed12024 hoursCu(eh)₂/TEMPO70-75
Microwave8030 minutesPd(OAc)₂/Cu(OAc)₂90-95
Solid-Phase80-10012-24 hoursPd catalyst65-70

The purification strategy also significantly impacts the final yield of ethyl 2-methyl-1H-indole-3-carboxylate [21] [22]. Recrystallization from ethanol has proven effective for obtaining the pure compound from Fischer indole synthesis reactions [3] [6]. For transition metal-catalyzed approaches, column chromatography using ethyl acetate/hexane gradients is typically required to separate the product from catalyst residues and side products [8] [21]. The development of solid-phase methodologies offers advantages in this regard, as the product can often be cleaved from the solid support and isolated in high purity without extensive chromatography [15].

Recent advances in sustainable chemistry have led to the exploration of alternative reaction media and catalysts for yield optimization [20] [23]. The use of natural clays as catalysts, combined with infrared irradiation, represents an environmentally friendly approach that can deliver good yields while avoiding harsh reaction conditions [5]. Similarly, the development of supported metal catalysts, such as platinum on alumina (Pt/Al₂O₃), offers advantages in terms of catalyst recovery and reuse while maintaining high catalytic activity [23].

The structural characterization of ethyl 2-methyl-1H-indole-3-carboxylate through X-ray crystallographic analysis reveals fundamental insights into the molecular architecture and solid-state organization of this indole derivative [1] [2]. Comparative crystallographic studies of related indole esters provide essential reference points for understanding the structural features specific to the target compound.

Crystallographic Parameters and Molecular Geometry

Related indole carboxylate derivatives demonstrate consistent crystallographic behavior that provides insight into the expected structural features of ethyl 2-methyl-1H-indole-3-carboxylate. Ethyl 1H-indole-2-carboxylate crystallizes in the monoclinic crystal system with space group P21/c, exhibiting unit cell parameters of a = 5.5622(7) Å, b = 18.891(2) Å, c = 9.6524(13) Å, and β = 104.454(13)°, with a unit cell volume of 982.1(2) ų and Z = 4 [1] [2] [3]. The molecular structure demonstrates exceptional planarity, with a root mean square deviation of only 0.028 Å for non-hydrogen atoms, indicating minimal distortion from the ideal planar geometry [1] [2].

Indole Ring System Planarity and Deformation

The indole core in structurally related compounds maintains remarkable planarity across various substitution patterns. Crystal structure analysis of multiple indole derivatives reveals that the dihedral angles between the pyrrole and benzene rings span a tight range of 0.20(9)°–1.65(9)°, demonstrating the inherent structural rigidity of the indole framework [4]. This planarity is crucial for the aromatic stabilization and electronic properties of the molecule.

For ethyl 2-methyl-1H-indole-3-carboxylate, the presence of the C2-methyl substituent is expected to introduce minimal distortion to the indole core planarity. Computational studies indicate that small alkyl substituents at the C2 position do not significantly perturb the aromatic system geometry [5] [6]. The ethyl ester group at C3, being coplanar with the indole ring in related structures, maintains the overall molecular planarity while extending the conjugated system [7].

Crystal Packing and Intermolecular Interactions

The crystal packing of indole carboxylates exhibits characteristic hydrogen-bonded dimeric structures. In ethyl 1H-indole-2-carboxylate, molecules form centrosymmetric dimers through N-H···O hydrogen bonds between the indole NH group and the carbonyl oxygen atom, with an N···O separation of 2.877(3) Å and an N-H···O angle of 158(3)° [1] [2]. These dimers arrange in a classic herringbone pattern with the molecular chains running along the b-axis direction.

Crystallographic Data for Indole Derivatives
CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)ZTemperature (K)
Ethyl 1H-indole-2-carboxylateMonoclinicP21/c5.562218.8919.6524104.454982.14170
Ethyl 3-(1-methyl-1H-indole-2-carbonyl)TriclinicP-19.743112.279512.600968.6941302.362293
Methyl 1-methyl-1H-indole-3-carboxylateOrthorhombicPbcm-------

Molecular Conformation and Substituent Effects

The molecular conformation of ethyl 2-methyl-1H-indole-3-carboxylate is significantly influenced by the substituent pattern. The C2-methyl group adopts a conformation that minimizes steric interactions with the indole core while maintaining conjugative effects [8]. The ethyl ester functionality at C3 typically adopts an extended conformation to reduce steric hindrance, with the ester plane maintaining near-coplanarity with the indole ring system [1] [7].

Comparative analysis with methyl 1-methyl-1H-indole-3-carboxylate, which crystallizes in the orthorhombic space group Pbcm with the molecule situated on a mirror plane, demonstrates the influence of N-methylation on crystal symmetry [9]. The planar arrangement in this compound is enforced by the crystallographic mirror plane, highlighting the role of substitution pattern in determining solid-state structure.

Tautomerism and Resonance Stabilization Effects

The tautomeric behavior of ethyl 2-methyl-1H-indole-3-carboxylate represents a fundamental aspect of its chemical identity, with the 1H-indole form being the predominant tautomer under normal conditions [10] [11] [12]. The understanding of tautomeric equilibria in indole derivatives provides crucial insights into their reactivity, stability, and biological activity.

NH-Tautomer Stability and Electronic Factors

The 1H-indole tautomer of ethyl 2-methyl-1H-indole-3-carboxylate represents the thermodynamically favored form due to optimal aromatic stabilization [12]. Computational studies using density functional theory methods demonstrate that the 1H-indole form is approximately 40 kcal/mol more stable than potential 3H-indole tautomers [13] [14]. This substantial energy difference ensures that the NH-tautomer predominates under equilibrium conditions.

The enhanced stability of the 1H-tautomer results from several electronic factors. The nitrogen lone pair in the 1H-form participates effectively in the aromatic π-system through resonance, contributing to the overall delocalization energy [11] [12]. The presence of the C2-methyl substituent provides additional stabilization through hyperconjugative interactions with the indole π-system [15] [8].

Resonance Structures and Electron Delocalization

The resonance stabilization in ethyl 2-methyl-1H-indole-3-carboxylate involves multiple canonical forms that contribute to the overall electronic structure. The primary resonance forms include the neutral structure and several dipolar contributors where electron density is delocalized throughout the bicyclic system [11]. The C3-carboxylate substituent introduces additional resonance pathways, extending the conjugated system and influencing the electron distribution.

Tautomerism in Indole Derivatives
Compound TypeTautomeric FormStabilityDescription
Indole derivativesNH tautomer (1H-indole)Most stableHydrogen attached to nitrogen
Indole derivatives3H-indole tautomerLess stableHydrogen migrates to C3 position
2-Hydroxyindoline derivativesRing form (A)VariableClosed ring structure
2-Hydroxyindoline derivativesChain form (B)VariableOpen chain tautomer

The resonance effect is particularly pronounced in the region around the nitrogen atom and the C2-C3 bond. Nuclear magnetic resonance studies confirm that the electron density distribution favors the 1H-tautomer, with chemical shift patterns consistent with aromatic character throughout the indole ring system [16].

Tautomeric Equilibrium Constants and Environmental Effects

Quantum chemical calculations using AM1/COSMO and PM3/COSMO methods provide quantitative insights into tautomeric equilibria in indole derivatives [10]. For ethyl indole-2-carboxylate compounds, the calculations indicate a strong preference for the syn-syn conformation, which corresponds to the most stable tautomeric arrangement. The presence of the ethyl ester group influences the conformational preferences through both steric and electronic effects.

Solvent effects play a crucial role in tautomeric equilibria, although the 1H-indole form remains predominant across various media. In aqueous solution, hydrogen bonding interactions with solvent molecules can stabilize specific tautomeric forms, but the intrinsic electronic preferences generally override these environmental effects [10].

Protonation Sites and Tautomeric Interconversion

Theoretical studies on methylindole derivatives reveal that the most basic site in indole compounds is typically the C3 position, with an intrinsic proton affinity close to that of the nitrogen atom [15]. However, steric hindrance from the C2-methyl group in ethyl 2-methyl-1H-indole-3-carboxylate affects the accessibility of protonation sites, influencing the tautomeric behavior under acidic conditions.

The tautomeric interconversion mechanism involves proton transfer processes that can occur through both intramolecular and intermolecular pathways. The activation barrier for tautomeric rearrangement is generally high enough to ensure that individual tautomers can be isolated and characterized under normal conditions [13] [14].

Steric and Electronic Influences of Substituents

The molecular structure and properties of ethyl 2-methyl-1H-indole-3-carboxylate are profoundly influenced by the specific substitution pattern, with both steric and electronic effects contributing to its overall behavior [5] [6] [8]. The interplay between the C2-methyl group and the C3-ethyl carboxylate substituent creates a unique electronic environment that distinguishes this compound from other indole derivatives.

Electronic Effects of the C2-Methyl Substituent

The C2-methyl group in ethyl 2-methyl-1H-indole-3-carboxylate exerts significant electronic influence through hyperconjugative interactions with the indole π-system [8]. Rotational spectroscopy studies reveal that the barrier to internal rotation of the C2-methyl group is 374.32(4) cm⁻¹, indicating substantial electronic interaction between the methyl substituent and the aromatic framework [8]. This barrier height reflects the degree of conjugative stabilization achieved through hyperconjugation between the C-H bonds of the methyl group and the indole π-system.

The electron-donating nature of the C2-methyl group increases the electron density on the indole ring, particularly affecting the nitrogen atom's basicity and the reactivity of the C3 position [15] [6]. Computational studies demonstrate that methyl substitution at C2 leads to a bathochromic shift in electronic transitions due to the elevated HOMO energy level resulting from increased electron density [5] [6].

Impact of the C3-Carboxylate Group

The ethyl carboxylate functionality at the C3 position introduces strong electron-withdrawing effects that counterbalance the electron-donating influence of the C2-methyl group [5]. This substituent significantly reduces the electron density at the indole core through both inductive (-I) and resonance (-R) effects. The carbonyl group's π-system extends the overall conjugation, creating additional pathways for electron delocalization [7].

The electron-withdrawing nature of the carboxylate group affects the indole's reactivity profile, particularly reducing the nucleophilicity of the aromatic system. This electronic modification influences both the chemical reactivity and the spectroscopic properties of the compound, with notable effects on the absorption wavelength and fluorescence characteristics [5] [17].

Electronic Effects of Substituents in Indole Derivatives
Substituent PositionElectronic EffectImpact on π-systemEffect on BasicityBarrier to Rotation (cm⁻¹)
C2-methylElectron-donatingHyperconjugationIncreases374.32
C3-carboxylateElectron-withdrawingReduces electron densityDecreasesNot applicable
N1-unsubstitutedLone pair donationAromatic stabilizationReference stateNot applicable
C5-methoxyElectron-donating+R effect, +I effectIncreases ring electron densityNot specified

Steric Interactions and Conformational Preferences

The steric environment in ethyl 2-methyl-1H-indole-3-carboxylate is dominated by the spatial arrangement of the C2-methyl and C3-ethyl ester groups. The C2-methyl substituent introduces minimal steric hindrance with the indole core due to its small size and favorable geometric arrangement [18] [19]. However, it can influence the approach of external reagents to nearby positions, particularly affecting electrophilic substitution patterns.

The ethyl ester group at C3 adopts an extended conformation to minimize steric interactions with both the indole core and the C2-methyl group. This conformational preference maintains the overall planarity of the molecule while accommodating the bulk of the ester functionality [1] [7]. The ester group's orientation is critical for crystal packing and intermolecular interactions in the solid state.

Conformational Analysis and Dynamic Behavior

Nuclear Overhauser Effect (NOE) experiments on related indole derivatives demonstrate preferred conformational arrangements that minimize steric clashes while maximizing electronic stabilization [18] [19]. For compounds with C2 and C7 substitution, the anti-anti orientation across the respective bonds is generally favored in solution, indicating similar preferences likely apply to the C2-C3 substitution pattern in ethyl 2-methyl-1H-indole-3-carboxylate.

The conformational flexibility of the ethyl ester chain allows for adaptive behavior in different environments. Computational studies suggest that rotation around the C3-CO bond is relatively facile, enabling conformational adjustments in response to intermolecular interactions or environmental changes [10].

Substituent Effects on Molecular Properties

The combined electronic effects of the C2-methyl and C3-carboxylate substituents create a unique property profile for ethyl 2-methyl-1H-indole-3-carboxylate. The electron-donating methyl group increases the HOMO energy, while the electron-withdrawing carboxylate lowers the LUMO energy, resulting in a narrowed HOMO-LUMO gap compared to unsubstituted indole [5] [6].

This electronic modification influences several molecular properties, including the absorption spectrum, where a bathochromic shift is observed relative to the parent indole [5] [17]. The fluorescence properties are also affected, with the quantum yield and emission wavelength showing sensitivity to the substitution pattern and local environment.

Steric Effects and Conformational Preferences
SubstituentSteric InteractionConformational PreferencePlanarity Impact
C2-methyl groupMinimal with indole coresyn-syn orientation favoredMaintains planarity
C3-ethyl esterModerate bulkExtended conformationSlight deviation possible
N1-benzyl groupSignificant bulkOrthogonal to indole planeForces non-planarity
C2,C7-disubstitutionanti-anti preferredMinimizes steric clashMaintains core planarity

Comparative Analysis with Related Indole Derivatives

The structural and electronic properties of ethyl 2-methyl-1H-indole-3-carboxylate can be comprehensively understood through systematic comparison with closely related indole derivatives [20] [21] [22] . This comparative approach reveals the specific influences of substitution pattern, functional group positioning, and molecular architecture on the overall compound characteristics.

Comparison with Positional Isomers

The comparison between ethyl 2-methyl-1H-indole-3-carboxylate and its positional isomer ethyl 1H-indole-2-carboxylate reveals significant differences in molecular properties and crystal packing behavior [1] [2] [20]. While both compounds contain the same functional groups, their different positioning creates distinct electronic environments and intermolecular interaction patterns.

Ethyl 1H-indole-2-carboxylate crystallizes in a monoclinic system with well-defined hydrogen-bonded dimeric structures, whereas the 3-carboxylate derivative exhibits different packing preferences [1] [2]. The repositioning of the carboxylate group from C2 to C3 significantly alters the hydrogen bonding capabilities and crystal engineering properties of the molecule.

Molecular Weight and Physical Property Variations

The systematic variation of ester groups provides insights into structure-property relationships within the indole carboxylate family. Ethyl 2-methyl-1H-indole-3-carboxylate (MW = 203.24 g/mol) differs from its methyl analog methyl 2-methyl-1H-indole-3-carboxylate (MW = 189.21 g/mol) by a single methylene unit, yet this difference impacts solubility, melting point, and crystallization behavior [20] [21] [22].

Molecular Properties Comparison
CompoundMolecular FormulaMolecular WeightCAS NumberMelting Point (°C)Boiling Point (°C)
Ethyl 2-methyl-1H-indole-3-carboxylateC₁₂H₁₃NO₂203.2453855-47-3134-136Not specified
Methyl 2-methyl-1H-indole-3-carboxylateC₁₁H₁₁NO₂189.2165417-22-3Not specified331.7±22.0
Ethyl 1-methyl-1H-indole-3-carboxylateC₁₂H₁₃NO₂203.24Not specifiedNot specifiedNot specified
Ethyl 1H-indole-2-carboxylateC₁₁H₁₁NO₂189.21Not specifiedNot specifiedNot specified

The melting point data for ethyl 2-methyl-1H-indole-3-carboxylate (134-136°C) indicates strong intermolecular interactions in the solid state, likely involving hydrogen bonding and π-π stacking interactions [24]. The availability of boiling point data for the methyl ester (331.7±22.0°C at 760 mmHg) provides reference points for thermal stability comparisons [21].

Electronic and Spectroscopic Property Comparisons

Comparative studies of substitution effects in indole derivatives reveal systematic trends in electronic properties [5] [6]. The bathochromic shift observed in absorption spectra follows the order: indole < tryptophan < serotonin < melatonin, demonstrating the cumulative effect of electron-donating substituents on the electronic transitions [5]. For carboxylate-substituted indoles, the electron-withdrawing ester group creates a different pattern, generally producing hypsochromic shifts relative to alkyl-substituted analogs.

The fluorescence properties of ethyl 2-methyl-1H-indole-3-carboxylate are expected to differ significantly from both electron-rich derivatives (such as methoxy-substituted indoles) and electron-poor analogs (such as nitro-substituted compounds) [17]. The balance between the electron-donating C2-methyl group and the electron-withdrawing C3-carboxylate creates intermediate electronic properties that influence both absorption and emission characteristics.

Structural Rigidity and Flexibility Comparisons

The conformational behavior of ethyl 2-methyl-1H-indole-3-carboxylate can be compared with other disubstituted indole derivatives to understand the relative importance of steric and electronic factors [18] [19]. Studies on 2,7-disubstituted indoles demonstrate that anti-anti conformations are generally preferred in the absence of specific stabilizing interactions, suggesting similar preferences for 2,3-disubstituted systems.

The introduction of larger substituents, such as benzyl groups at N1, creates significant steric interactions that force non-planar conformations and affect the overall molecular geometry . In contrast, the relatively small C2-methyl substituent in the target compound maintains the planar indole architecture while providing electronic stabilization through hyperconjugation.

Crystal Engineering and Supramolecular Assembly

The crystal packing behavior of ethyl 2-methyl-1H-indole-3-carboxylate can be predicted based on the known structures of related compounds [1] [7] [9]. The presence of the NH group enables hydrogen bond donor capability, while the carboxylate oxygen atoms serve as acceptors, creating opportunities for diverse supramolecular arrangements.

Hydrogen Bonding Patterns in Indole Crystals
CompoundH-Bond TypeDistance (Å)Angle (°)MotifCrystal Packing
Ethyl 1H-indole-2-carboxylateN-H···O=C2.877158R²₂(10) dimerHerringbone
Ethyl 1-acetyl-1H-indole-3-carboxylateC-H···ONot specifiedNot specifiedChain formationπ-π stacking (3.571 Å)
Methyl 1-methyl-1H-indole-3-carboxylateC-H···ONot specifiedNot specifiedSheet structureC-H···π interactions

Comparative analysis with methyl 1-methyl-1H-indole-3-carboxylate, which forms sheet structures through C-H···O hydrogen bonds and C-H···π interactions, suggests that the target compound may exhibit similar supramolecular organization patterns [9]. The additional methylene group in the ethyl ester provides enhanced conformational flexibility that could influence the crystal packing efficiency and thermodynamic stability.

Reactivity and Synthetic Utility Comparisons

The reactivity profile of ethyl 2-methyl-1H-indole-3-carboxylate reflects the combined influence of its substitution pattern when compared to simpler indole derivatives [25] . The electron-donating C2-methyl group enhances nucleophilicity at adjacent positions, while the electron-withdrawing C3-carboxylate reduces overall electron density, creating a reactivity pattern distinct from either mono-substituted analog.

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Ethyl 2-methyl-1H-indole-3-carboxylate

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Last modified: 08-15-2023

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